molecular formula C12H20N2O4 B12339212 2-[(Carbamoyloxy)methyl]-2-methylpentyl prop-2-yn-1-ylcarbamate CAS No. 25384-80-9

2-[(Carbamoyloxy)methyl]-2-methylpentyl prop-2-yn-1-ylcarbamate

Katalognummer: B12339212
CAS-Nummer: 25384-80-9
Molekulargewicht: 256.30 g/mol
InChI-Schlüssel: NUXWIIFYEUCZKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Carbamoyloxy)methyl]-2-methylpentyl prop-2-yn-1-ylcarbamate is a chemical compound with the molecular formula C12H20N2O4 and a molecular weight of 256.2982 g/mol . This compound is known for its unique structure, which includes both carbamate and propynyl functional groups, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Carbamoyloxy)methyl]-2-methylpentyl prop-2-yn-1-ylcarbamate typically involves the reaction of 2-methylpentyl alcohol with prop-2-yn-1-yl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography, ensures that the compound meets the required specifications for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(Carbamoyloxy)methyl]-2-methylpentyl prop-2-yn-1-ylcarbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-[(Carbamoyloxy)methyl]-2-methylpentyl prop-2-yn-1-ylcarbamate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug delivery systems and prodrugs.

    Industry: It is used in the development of new materials, including polymers and coatings

Wirkmechanismus

The mechanism of action of 2-[(Carbamoyloxy)methyl]-2-methylpentyl prop-2-yn-1-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(Carbamoyloxy)methyl]-2-methylpentyl prop-2-yn-1-ylcarbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

25384-80-9

Molekularformel

C12H20N2O4

Molekulargewicht

256.30 g/mol

IUPAC-Name

[2-(carbamoyloxymethyl)-2-methylpentyl] N-prop-2-ynylcarbamate

InChI

InChI=1S/C12H20N2O4/c1-4-6-12(3,8-17-10(13)15)9-18-11(16)14-7-5-2/h2H,4,6-9H2,1,3H3,(H2,13,15)(H,14,16)

InChI-Schlüssel

NUXWIIFYEUCZKQ-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C)(COC(=O)N)COC(=O)NCC#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.